molecular formula C19H20N2O5S B11485741 N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B11485741
M. Wt: 388.4 g/mol
InChI Key: BILWRLFCYZMUGV-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzodioxole moiety, a pyrrolidinone ring, and a benzenesulfonamide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: Starting with a suitable precursor such as catechol, the benzodioxole ring is formed through a cyclization reaction with acetone under acidic conditions.

    Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring is introduced via a reaction between a suitable amine and succinic anhydride, followed by cyclization.

    Sulfonamide Formation: The final step involves the reaction of the benzodioxole and pyrrolidinone intermediates with a sulfonyl chloride, typically in the presence of a base such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, although detailed studies are required to confirm its efficacy and safety.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of the pyrrolidinone ring.

    N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-4-(methylsulfonyl)benzenesulfonamide: Contains a methylsulfonyl group instead of the pyrrolidinone ring.

Uniqueness

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to the combination of its benzodioxole, pyrrolidinone, and sulfonamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H20N2O5S/c1-19(2)25-16-10-5-13(12-17(16)26-19)20-27(23,24)15-8-6-14(7-9-15)21-11-3-4-18(21)22/h5-10,12,20H,3-4,11H2,1-2H3

InChI Key

BILWRLFCYZMUGV-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O)C

Origin of Product

United States

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